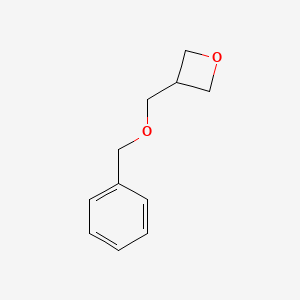

3-((Benzyloxy)methyl)oxetan

Übersicht

Beschreibung

3-((Benzyloxy)methyl)oxetane: is an organic compound featuring an oxetane ring substituted with a benzyloxy methyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and stability characteristics. The presence of the benzyloxy methyl group further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthese und Reaktivität

Der viergliedrige Oxetanring, wie in “3-((Benzyloxy)methyl)oxetan”, wird zunehmend wegen seines gegensätzlichen Verhaltens genutzt: sein Einfluss auf physikalisch-chemische Eigenschaften als stabiles Motiv in der medizinischen Chemie und seine Neigung zu Ringöffnungsreaktionen als synthetisches Zwischenprodukt .

Bildung durch Epoxidöffnung

Eine Methode zur Bildung von Oxetanen beinhaltet die Öffnung eines Epoxidrings mit Trimethyloxosulfoniumyliden. Diese Methode wurde erweitert, um Alkylsubstituenten einzubauen, die weiter manipuliert werden könnten, um eine Reihe von Oxetanderivaten zu erhalten .

Bildung des 2-Hydroxymethyloxetan-Motivs

Das 2-Hydroxymethyloxetan-Motiv kann nach Acetal-Deprotektion in guter Ausbeute gebildet werden. Die Vinylderivate reagieren erfolgreich mit Bromierung mit Br2 oder Epoxidierung mit m-CPBA .

Ringvergrösserung des unsubstituierten Epoxids

Die Ringvergrösserung eines unsubstituierten Epoxids zur Bildung eines Oxetanrings erfordert moderate Erwärmung. Anschließende Ringvergrösserungsbarrieren wurden für Oxetan zu THF bei 25 kcal·mol−1 und THF zu Tetrahydropyran (THP) bei 38 kcal·mol−1 berechnet .

Bildung von chiralen Oxetanen

Enantiomerenangereicherte chirale Oxetane können aus enantiomerenangereicherten Epoxiden mit vollständiger Erhaltung der enantiomeren Reinheit erhalten werden .

Bildung von spirocyclischem Azetidin-Oxetan

Carreira und Mitarbeiter wandten diesen Ansatz auf N-Boc-Azetidin-3-on an, wobei diese Transformation erfolgreich bei der Erzeugung eines spirocyclischen Azetidin-Oxetans war .

Photoredox-Methode

Ein Photokatalysator-Chinuclidinsystem erzeugt ein Radikal in der α-Position zur Alkoholgruppe, das nukleophil genug ist, um zum Vinylsulfoniumion hinzuzufügen. Dies erzeugt ein Radikal-Kation, das zu einem Sulfoniumyliden reduziert wird und den Photoredoxzyklus schließt. Dieses Ylid ist eine gute Abgangsgruppe, die intramolekular von der Hydroxylgruppe angegriffen werden kann und das Oxetan erzeugt .

Synthese von biologisch aktiven Verbindungen

Diese allgemeine und milde Chemie ermöglicht die einfache Installation eines Oxetanrings aus einfachen Ausgangsmaterialien, mit potenziellen Anwendungen in der Synthese oder Spätstufenmodifikation biologisch aktiver Verbindungen .

Wirkmechanismus

Target of Action

Oxetanes, in general, are known to interact with a variety of biological targets due to their unique structural properties .

Mode of Action

Oxetanes are known to undergo ring-opening reactions, which can lead to various interactions with biological targets . The specific interactions of 3-((Benzyloxy)methyl)oxetane with its targets would depend on the specific biochemical context.

Biochemical Pathways

Oxetanes are known to be involved in a variety of chemical reactions, including epoxide opening with trimethyloxosulfonium ylide . This suggests that 3-((Benzyloxy)methyl)oxetane could potentially interact with pathways involving epoxides or related compounds.

Pharmacokinetics

Oxetanes in general are known to have interesting physicochemical properties, which can influence their pharmacokinetic behavior . These properties include low molecular weight, high polarity, and marked three-dimensionality, which can impact the compound’s bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((Benzyloxy)methyl)oxetane. Factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s reactivity and interactions with its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)methyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a benzyloxy methyl-substituted epoxide under basic conditions. For instance, the reaction of benzyloxy methyl epoxide with a strong base like sodium hydride can yield the desired oxetane .

Industrial Production Methods: Industrial production of oxetane derivatives often employs similar cyclization strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can also be adapted for the synthesis of oxetane derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 3-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:

Oxidation: The benzylo

Eigenschaften

IUPAC Name |

3-(phenylmethoxymethyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTKSFHVQSBUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2494443.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)

![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)

![4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2494454.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

![N-cyclopropyl-N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)